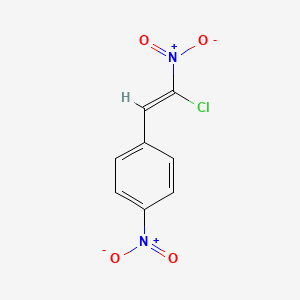![molecular formula C44H65N11O10S B15141634 [DAla4] Substance P (4-11)](/img/structure/B15141634.png)
[DAla4] Substance P (4-11)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[DAla4] Substance P (4-11) is a synthetic analog of Substance P, a neuropeptide involved in various physiological processes such as pain perception and inflammation. This compound is specifically designed to inhibit the binding of Substance P to its receptors, making it a valuable tool in neurochemical research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [DAla4] Substance P (4-11) involves solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process typically includes the following steps:
Resin Loading: The first amino acid is attached to a solid resin.
Chain Elongation: Sequential addition of protected amino acids to the growing peptide chain.
Cleavage and Deprotection: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods: While specific industrial production methods for [DAla4] Substance P (4-11) are not widely documented, large-scale peptide synthesis generally follows similar principles as laboratory-scale SPPS, with optimizations for yield and purity .
Types of Reactions:
Oxidation: [DAla4] Substance P (4-11) can undergo oxidation reactions, particularly at methionine residues.
Reduction: Reduction reactions may be used to modify disulfide bonds within the peptide.
Substitution: Amino acid residues within the peptide can be substituted to create analogs with different properties.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, performic acid.
Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution Reactions: Typically involve the use of protected amino acids and coupling reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate).
Major Products: The major products of these reactions are modified peptides with altered biological activities .
Scientific Research Applications
[DAla4] Substance P (4-11) is widely used in scientific research, particularly in the fields of:
Neurochemistry: To study the role of Substance P in neurotransmission and pain pathways.
Pharmacology: As a tool to investigate the binding and activity of neurokinin receptors.
Medicine: Potential therapeutic applications in pain management and inflammatory diseases.
Biochemistry: To explore peptide-receptor interactions and signal transduction mechanisms
Mechanism of Action
[DAla4] Substance P (4-11) exerts its effects by inhibiting the binding of Substance P to its receptors, particularly the neurokinin-1 (NK1) receptor. This inhibition prevents the activation of downstream signaling pathways involved in pain perception and inflammation. The compound’s mechanism involves competitive binding to the receptor, thereby blocking the natural ligand’s access .
Comparison with Similar Compounds
Substance P: The natural ligand for NK1 receptors.
Eledoisin: Another tachykinin peptide with similar biological activities.
Neurokinin A and B: Other members of the tachykinin family with overlapping functions.
Uniqueness: [DAla4] Substance P (4-11) is unique due to its specific modifications, which enhance its stability and binding affinity compared to the natural peptide. These modifications make it a valuable tool for studying receptor-ligand interactions and developing potential therapeutic agents .
Properties
Molecular Formula |
C44H65N11O10S |
|---|---|
Molecular Weight |
940.1 g/mol |
IUPAC Name |
(2S)-N-[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]-2-[[(2R)-2-aminopropanoyl]amino]pentanediamide |
InChI |
InChI=1S/C44H65N11O10S/c1-25(2)21-32(43(64)51-29(38(48)59)19-20-66-4)50-37(58)24-49-40(61)33(22-27-11-7-5-8-12-27)54-44(65)34(23-28-13-9-6-10-14-28)55-42(63)31(16-18-36(47)57)53-41(62)30(15-17-35(46)56)52-39(60)26(3)45/h5-14,25-26,29-34H,15-24,45H2,1-4H3,(H2,46,56)(H2,47,57)(H2,48,59)(H,49,61)(H,50,58)(H,51,64)(H,52,60)(H,53,62)(H,54,65)(H,55,63)/t26-,29+,30+,31+,32+,33+,34+/m1/s1 |
InChI Key |
UBTXIXKYOWTVEU-QVQAXNPISA-N |
Isomeric SMILES |
C[C@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![sodium;4-[(2Z)-2-[(2E)-2-[2-chloro-3-[(E)-2-[1,1-dimethyl-3-(4-sulfonatobutyl)benzo[e]indol-3-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-1,1-dimethylbenzo[e]indol-3-yl]butane-1-sulfonate](/img/structure/B15141578.png)






![sodium;(2E)-3,3-dimethyl-1-[6-oxo-6-(prop-2-ynylamino)hexyl]-2-[(2E,4E)-5-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)penta-2,4-dienylidene]indole-5-sulfonate](/img/structure/B15141610.png)
![2-(dimethylamino)-9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B15141611.png)



